molecular formula C8H14O2S6 B12807078 O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate CAS No. 69303-50-0

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate

Cat. No.: B12807078
CAS No.: 69303-50-0
M. Wt: 334.6 g/mol
InChI Key: MLJOCCOPXPSSGC-UHFFFAOYSA-N
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Description

Diisopropylxanthogen tetrasulfide: is an organic sulfur compound with the molecular formula C8H14O2S6 . It is characterized by its unique structure, which includes multiple sulfur atoms, making it a polysulfide. This compound is known for its applications in various industrial processes, particularly in the rubber industry as a vulcanizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylxanthogen tetrasulfide can be synthesized through the reaction of diisopropylxanthate with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the tetrasulfide linkage. The general reaction can be represented as:

2(C3H7O2CS2K)+3S2(C3H7O2CS2)2S4+2K2S2 (C_3H_7O_2CS_2K) + 3 S_2 \rightarrow (C_3H_7O_2CS_2)_2S_4 + 2 K_2S 2(C3​H7​O2​CS2​K)+3S2​→(C3​H7​O2​CS2​)2​S4​+2K2​S

Industrial Production Methods: In industrial settings, the production of diisopropylxanthogen tetrasulfide involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the purity and yield of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: It can be reduced to form lower polysulfides or thiols.

    Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lower polysulfides and thiols.

    Substitution: Compounds with different functional groups replacing the xanthogen group.

Scientific Research Applications

Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.

    Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.

Mechanism of Action

The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.

Comparison with Similar Compounds

  • Diethylxanthogen tetrasulfide
  • Dibutylxanthogen tetrasulfide
  • Dimethylxanthogen tetrasulfide

Comparison: Diisopropylxanthogen tetrasulfide is unique due to its specific alkyl groups (isopropyl) attached to the xanthogen moiety. This structural difference can influence its reactivity and stability compared to other xanthogen tetrasulfides. For instance, the bulkier isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall reactivity.

Properties

CAS No.

69303-50-0

Molecular Formula

C8H14O2S6

Molecular Weight

334.6 g/mol

IUPAC Name

O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate

InChI

InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3

InChI Key

MLJOCCOPXPSSGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SSSSC(=S)OC(C)C

Origin of Product

United States

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